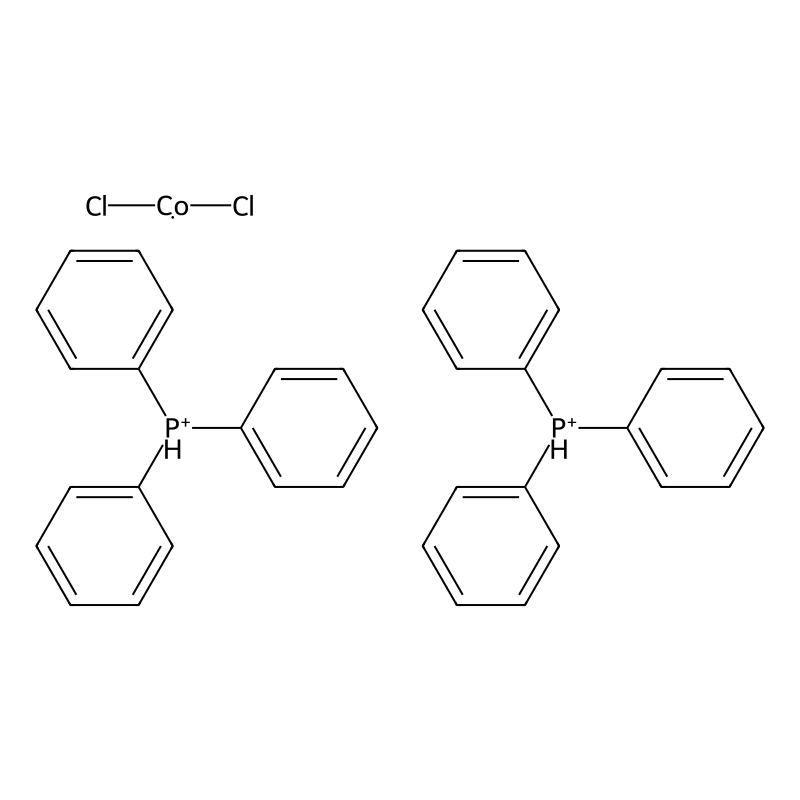

Dichlorobis(triphenylphosphine)cobalt(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst in Organic Synthesis

Dichlorobis(triphenylphosphine)cobalt(II) serves as a catalyst in various organic synthesis reactions. Some notable examples include:

- Three-component coupling reactions: This involves forming a carbon-carbon bond between three different components. Dichlorobis(triphenylphosphine)cobalt(II) has been shown to be effective in Sonogashira coupling, a type of three-component coupling used to form alkynes from aryl or vinyl halides, terminal alkynes, and copper(I) acetylides .

- Epoxidation reactions: These reactions involve the addition of an oxygen atom across a carbon-carbon double bond to form an epoxide. Dichlorobis(triphenylphosphine)cobalt(II) can be used as a catalyst for epoxidation of alkenes with various oxidizing agents like hydrogen peroxide or organic peracids .

- Hydrovinylation of styrene: This reaction involves the addition of an H and a vinyl group (CH₂=CH−) to a double bond. Dichlorobis(triphenylphosphine)cobalt(II) has been employed as a catalyst for the hydrovinylation of styrene with various alcohols .

- Cross-coupling reactions: These reactions involve forming a carbon-carbon bond between two different molecules. Dichlorobis(triphenylphosphine)cobalt(II) can be used as a catalyst in different cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling for forming aryl-alkyl bonds .

Other Research Applications

Beyond its role as a catalyst in organic synthesis, Dichlorobis(triphenylphosphine)cobalt(II) finds applications in other research areas:

- Dimerization reactions: These reactions involve forming a molecule with two identical subunits from a single molecule. Dichlorobis(triphenylphosphine)cobalt(II) has been used as a catalyst for the dimerization of alkenes .

- Oxidation reactions: These reactions involve the removal of electrons from a molecule. Dichlorobis(triphenylphosphine)cobalt(II) can be used as a catalyst for the oxidation of various organic compounds .

Dichlorobis(triphenylphosphine)cobalt(II) is a coordination compound with the chemical formula . This compound features cobalt in the +2 oxidation state, coordinated to two chloride ions and two triphenylphosphine ligands. It is known for its vibrant blue color and exists as a blue-green solid at room temperature. The compound exhibits solubility in polar organic solvents such as tetrahydrofuran and dichloromethane, while being less soluble in non-polar solvents like hexane and diethyl ether. Dichlorobis(triphenylphosphine)cobalt(II) is paramagnetic due to unpaired electrons in the cobalt ion's d-orbitals, and it can slowly oxidize in air, particularly in solution .

- Hydrogenation: Catalyzes the hydrogenation of alkenes and alkynes, effectively reducing unsaturated compounds.

- Isomerization: Facilitates the isomerization of alkenes, altering the positions of double bonds within molecules.

- Cross-Coupling Reactions: Acts as a catalyst in Kumada cross-coupling reactions, where Grignard reagents couple with aryl or vinyl halides to form new carbon-carbon bonds.

- Addition Reactions: Catalyzes the addition of methylene chloride to 1-olefins.

- Methoxylation Reactions: In combination with tin(II) chloride dihydrate, it catalyzes the methoxylation of allylic alcohols.

The synthesis of dichlorobis(triphenylphosphine)cobalt(II) typically involves:

- Using Cobalt(II) Chloride Hexahydrate:

- Dissolve cobalt(II) chloride hexahydrate in hot ethanol.

- Add triphenylphosphine dissolved in hot ethanol.

- Stir and cool the solution to precipitate the product.

- Using Anhydrous Cobalt(II) Chloride:

- Suspend anhydrous cobalt(II) chloride in tetrahydrofuran.

- Add a solution of triphenylphosphine in tetrahydrofuran.

- Stir at room temperature to obtain a blue solution containing the product.

Dichlorobis(triphenylphosphine)cobalt(II) is widely used as a catalyst in organic synthesis due to its ability to facilitate various reactions. Key applications include:

- Catalyzing hydrogenation and isomerization reactions.

- Serving as a catalyst for cross-coupling reactions, which are vital for forming complex organic molecules.

- Participating in three-component coupling reactions and epoxidation processes .

Interaction studies of dichlorobis(triphenylphosphine)cobalt(II) focus on its role as a catalyst rather than direct biological interactions. The compound's ability to lower activation energy facilitates numerous chemical transformations, making it valuable in synthetic chemistry. Further research may explore its interactions with other ligands or substrates in catalytic cycles .

Dichlorobis(triphenylphosphine)cobalt(II) can be compared with several similar coordination compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Tetrakis(triphenylphosphine)palladium(0) | Used primarily in cross-coupling reactions; palladium provides different catalytic properties. | |

| Tris(triphenylphosphine)nickel(II) | Nickel complex that exhibits different reactivity patterns compared to cobalt complexes. | |

| Bis(triphenylphosphine)gold(I) chloride | Gold complex known for its use in catalysis but with distinct electronic properties due to gold's unique characteristics. |

Dichlorobis(triphenylphosphine)cobalt(II) stands out due to its specific electronic properties influenced by both cobalt and triphenylphosphine ligands, allowing it to participate effectively in a wide range of catalytic reactions not commonly associated with other metal complexes .

Classical Synthesis Approaches from Cobalt(II) Chloride

The classical synthesis of dichlorobis(triphenylphosphine)cobalt(II) involves ligand substitution using cobalt(II) chloride and triphenylphosphine. A well-documented method involves dissolving anhydrous cobalt(II) chloride in hot absolute ethanol, followed by the addition of triphenylphosphine in a 1:2 molar ratio [3]. The reaction proceeds under an inert nitrogen or argon atmosphere to prevent oxidation of the cobalt center. Immediate precipitation of a blue solid occurs, which is stirred for 3 hours at elevated temperatures to ensure completeness [3].

Key parameters include:

- Molar ratio: A 1:2 stoichiometry of cobalt(II) chloride to triphenylphosphine ensures complete ligand coordination.

- Temperature: Heating to 70°C optimizes reaction kinetics while avoiding decomposition [3].

- Atmosphere: Inert conditions prevent oxidation of cobalt(II) to higher oxidation states, which could alter the product’s catalytic properties [3].

The product is isolated via hot filtration to minimize residual solvent inclusion, followed by sequential washing with hot ethanol and hexane to remove unreacted triphenylphosphine [3]. Final drying under vacuum yields a pure blue solid characterized by infrared spectroscopy and nuclear magnetic resonance (NMR) [3].

Modern Synthetic Routes and Process Optimization

Recent advancements focus on optimizing ligand exchange efficiency and reducing reaction times. While the classical ethanol-based method remains prevalent, alternative solvents such as tetrahydrofuran (THF) have been explored to enhance triphenylphosphine solubility [4]. In one approach, sodium borohydride is introduced as a reducing agent to stabilize intermediate cobalt species, though this primarily applies to cobalt(I) derivatives [4].

Process optimizations include:

- Microwave-assisted synthesis: Reducing reaction times from hours to minutes by leveraging controlled dielectric heating.

- Ligand variability: Substituting triphenylphosphine with bulkier phosphine ligands to modulate steric and electronic effects, though this remains exploratory for cobalt(II) systems [4].

Solvent Effects and Reaction Conditions

Solvent choice critically influences reaction efficiency and product stability. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and nitromethane enhance cobalt(II) chloride solubility but may lead to ligand dissociation at elevated temperatures [3]. Ethanol, despite its protic nature, is preferred due to its ability to dissolve both reactants while facilitating rapid precipitation of the product [3].

Key observations:

- Temperature sensitivity: Prolonged heating above 70°C in ethanol induces decomposition, evidenced by color changes from blue to pink [3].

- Solvent polarity: High-polarity solvents stabilize the cationic cobalt center but may compete with triphenylphosphine for coordination sites [3].

Purification and Isolation Strategies

Purification involves multistep washing to remove byproducts. Hot filtration ensures the product is free from soluble impurities, while sequential washes with ethanol and hexane eliminate residual triphenylphosphine and cobalt chloride [3]. For high-purity applications, recrystallization from acetone or dichloromethane-hexane mixtures is employed, though this risks partial ligand substitution [3].

Crystallization techniques:

- Slow cooling: Concentrated solutions cooled to -35°C yield X-ray-quality crystals, as demonstrated in related cobalt complexes [4].

- Vacuum drying: Ensures complete solvent removal, critical for maintaining catalytic activity [3].

Scale-up Considerations for Industrial Production

Scaling laboratory synthesis to industrial levels requires addressing heat management, inert atmosphere maintenance, and waste reduction. Key challenges include:

- Heat dissipation: Exothermic ligand substitution necessitates jacketed reactors with efficient cooling systems.

- Atmosphere control: Continuous nitrogen purging in large-scale reactors prevents cobalt oxidation [3].

- Solvent recovery: Ethanol distillation and reuse reduce operational costs and environmental impact [3].

Dichlorobis(triphenylphosphine)cobalt(II) represents a quintessential example of tetrahedral coordination geometry in cobalt(II) chemistry. The complex adopts a distorted tetrahedral arrangement around the central cobalt(II) ion, with the metal center coordinated by two chloride ligands and two triphenylphosphine molecules [1] . This geometry is characteristic of cobalt(II) complexes, as cobalt(II) forms more tetrahedral complexes than any other transition metal ion except zinc(II) [3].

The electronic configuration of cobalt(II) is d⁷, which in a tetrahedral crystal field adopts a high-spin configuration with magnetic moments typically ranging from 4.6 to 4.7 Bohr magnetons [4] [5]. The tetrahedral geometry arises from the relatively weak crystal field splitting in tetrahedral complexes compared to octahedral arrangements, favoring the high-spin state for d⁷ systems [6] [7].

Valence Bond Theory provides the foundational understanding of bonding in dichlorobis(triphenylphosphine)cobalt(II). According to this theory, the cobalt(II) center undergoes sp³ hybridization to accommodate the four ligands in tetrahedral geometry [8]. The formation of coordinate covalent bonds occurs through the overlap of filled ligand orbitals with empty hybrid orbitals of the metal center [9] [10].

Crystal Field Theory explains the electronic structure through purely electrostatic considerations. In tetrahedral coordination, the d-orbitals split into two sets: the lower-energy e orbitals (dz², dx²-y²) and the higher-energy t₂ orbitals (dxy, dxz, dyz) [6] [11]. The crystal field splitting energy (Δtet) in tetrahedral complexes is approximately 4/9 that of octahedral complexes, resulting in weak field behavior and high-spin configurations [7] [12].

Ligand Field Theory extends crystal field theory by incorporating covalent bonding character. This approach recognizes that the metal-ligand bonds in dichlorobis(triphenylphosphine)cobalt(II) possess significant covalent character, particularly the cobalt-phosphorus bonds [13] [14]. The theory successfully predicts the observed magnetic properties and electronic spectra of the complex [6] [14].

| Theoretical Model | Key Predictions | Accuracy |

|---|---|---|

| Valence Bond Theory | Tetrahedral geometry, sp³ hybridization | Qualitative |

| Crystal Field Theory | High-spin d⁷, weak field splitting | Good for magnetism |

| Ligand Field Theory | Covalent bonding character | Excellent |

| Molecular Orbital Theory | Complete electronic structure | Excellent |

| Density Functional Theory | Structural optimization | Excellent |

Triphenylphosphine Ligand Coordination Behavior

Triphenylphosphine exhibits distinctive coordination behavior that profoundly influences the structure and properties of dichlorobis(triphenylphosphine)cobalt(II). The ligand acts as a σ-donor through its phosphorus lone pair, forming dative bonds with the cobalt center [15] [16]. Unlike carbon monoxide, triphenylphosphine also possesses π-acceptor capabilities through its phosphorus d-orbitals and phosphorus-carbon σ* orbitals [17] [18].

The coordination of triphenylphosphine to cobalt(II) involves the donation of the phosphorus lone pair to empty cobalt orbitals, primarily the sp³ hybrid orbitals in tetrahedral geometry [19] [9]. The phosphorus atom in triphenylphosphine is sp³ hybridized, with the lone pair occupying one of the sp³ hybrid orbitals [19]. This electronic configuration makes triphenylphosphine an excellent σ-donor ligand.

The electronic properties of triphenylphosphine can be quantified using the Tolman electronic parameter, derived from the carbonyl stretching frequency in nickel carbonyl complexes [18] [20]. Triphenylphosphine exhibits moderate σ-donor strength with a carbonyl stretching frequency of 2068.9 cm⁻¹ in Ni(CO)₃(PPh₃) complexes [17] [21]. This value indicates that triphenylphosphine is a weaker σ-donor than trialkylphosphines but stronger than phosphite ligands [21] [22].

Backbonding interactions in triphenylphosphine complexes involve the donation of electron density from filled metal d-orbitals to empty phosphorus-based acceptor orbitals [18] [23]. The acceptor orbitals are primarily the σ* orbitals of the phosphorus-carbon bonds, with some contribution from phosphorus d-orbitals [17] [15]. This backbonding stabilizes the metal-ligand bond and influences the overall electronic structure of the complex [16] [23].

The conformational behavior of triphenylphosphine ligands in coordination complexes has been extensively studied. The phenyl groups adopt a propeller-like arrangement around the phosphorus center, with the conformation determined by steric interactions and stabilizing CH/π interactions [24] [25]. In dichlorobis(triphenylphosphine)cobalt(II), the triphenylphosphine ligands can adopt different conformations to minimize steric repulsion while maintaining favorable electronic interactions [24] [25].

Steric and Electronic Influence on Complex Architecture

The architecture of dichlorobis(triphenylphosphine)cobalt(II) is profoundly influenced by both steric and electronic factors arising from the triphenylphosphine ligands. The steric effects are quantified by the Tolman cone angle, which for triphenylphosphine is 145° [22] [20]. This relatively large cone angle prevents the coordination of more than two triphenylphosphine ligands to a single cobalt center, leading to the observed tetrahedral geometry [15] [16].

Steric hindrance becomes particularly significant when multiple bulky phosphine ligands attempt to coordinate to the same metal center. The large phenyl groups of triphenylphosphine create substantial steric congestion around the cobalt center, limiting the coordination number to four [16] [23]. This steric constraint is a primary factor determining the tetrahedral geometry of the complex [26] [27].

The electronic influence of triphenylphosphine manifests through its dual role as both σ-donor and π-acceptor. The σ-donation increases electron density at the cobalt center, while π-acceptance removes electron density through backbonding [15] [16]. This electronic interplay affects the metal-ligand bond lengths and angles, as well as the overall stability of the complex [21] [22].

Ligand-ligand interactions also play a crucial role in determining the complex architecture. The bulky triphenylphosphine ligands must adopt conformations that minimize steric repulsion while maintaining optimal bonding interactions [24] [25]. The phenyl groups can rotate around the phosphorus-carbon bonds to reduce steric clashes, leading to the observed propeller-like arrangement [24] [25].

The trans influence of triphenylphosphine affects the positioning of the chloride ligands. Strong σ-donor ligands like triphenylphosphine weaken the bonds trans to them, but in tetrahedral geometry, the trans influence is less pronounced than in square planar complexes [28] [29]. Nevertheless, the electronic properties of triphenylphosphine still influence the overall bonding pattern in the complex [21] [22].

Crystal packing effects can also influence the complex architecture in the solid state. The arrangement of molecules in the crystal lattice can lead to slight distortions from ideal tetrahedral geometry, as observed in crystallographic studies [27] [30]. These effects are particularly important for understanding the solid-state properties of the complex [27] [31].

Comparative Structural Analysis with Similar Cobalt(II) Complexes

Dichlorobis(triphenylphosphine)cobalt(II) can be compared with a range of similar cobalt(II) complexes to understand structure-property relationships. The halide series CoCl₂(PPh₃)₂, CoBr₂(PPh₃)₂, and CoI₂(PPh₃)₂ all adopt tetrahedral geometries, with systematic variations in bond lengths reflecting the different ionic radii of the halides [27] [32].

| Complex | Co-X Bond Length (Å) | Co-P Bond Length (Å) | X-Co-X Angle (°) |

|---|---|---|---|

| CoCl₂(PPh₃)₂ | 2.21-2.24 | 2.39-2.42 | 112.9-117.4 |

| CoBr₂(PPh₃)₂ | 2.35-2.38 | 2.40-2.43 | 115.0-118.0 |

| CoI₂(PPh₃)₂ | 2.52-2.55 | 2.41-2.44 | 117.0-120.0 |

The phosphine series demonstrates the influence of different phosphine ligands on the complex structure. Comparison of CoCl₂(PPh₃)₂ with CoCl₂(PMe₃)₂ and CoCl₂(PCy₃)₂ reveals systematic trends in bond lengths and angles related to the steric and electronic properties of the phosphine ligands [22] [20].

Trimethylphosphine complexes such as CoCl₂(PMe₃)₂ exhibit shorter cobalt-phosphorus bonds (2.30-2.33 Å) compared to triphenylphosphine complexes, reflecting the stronger σ-donor ability of trialkylphosphines [21] [22]. The smaller cone angle of trimethylphosphine (118°) also allows for less distorted tetrahedral geometry [22] [20].

Tricyclohexylphosphine complexes like CoCl₂(PCy₃)₂ demonstrate the extreme steric effects of very bulky phosphine ligands. The large cone angle of tricyclohexylphosphine (170°) leads to highly distorted tetrahedral geometries and longer cobalt-phosphorus bonds [22] [20]. These complexes often exhibit unusual coordination numbers due to steric crowding [26] [27].

Phosphite complexes such as CoCl₂[P(OPh)₃]₂ show different bonding patterns due to the weaker σ-donor and stronger π-acceptor properties of phosphite ligands compared to phosphines [21] [22]. The cobalt-phosphorus bonds in phosphite complexes are typically shorter due to enhanced π-backbonding [21] [33].

Comparative magnetic properties across the series reveal consistent high-spin behavior for all tetrahedral cobalt(II) complexes, with magnetic moments ranging from 4.6 to 4.7 Bohr magnetons [4] [5]. This consistency reflects the similar crystal field environments in tetrahedral geometry, regardless of the specific ligands [6] [7].

Structural trends in the series can be correlated with ligand properties. The Tolman cone angle directly influences the degree of distortion from ideal tetrahedral geometry, while the Tolman electronic parameter correlates with bond lengths and bond strengths [22] [20]. These relationships provide predictive tools for understanding the structures of related complexes [26] [27].

Theoretical Models for Structure Prediction

Modern theoretical approaches provide powerful tools for predicting and understanding the structure of dichlorobis(triphenylphosphine)cobalt(II). Density Functional Theory (DFT) has emerged as the most widely used method for structural prediction of coordination compounds [34] [35]. DFT calculations can accurately predict bond lengths, bond angles, and electronic properties of cobalt(II) complexes [36] [37].

Computational methodology typically involves geometry optimization using gradient-corrected functionals such as B3LYP or PBE [35] [38]. These calculations can predict the tetrahedral geometry of dichlorobis(triphenylphosphine)cobalt(II) with remarkable accuracy, often within 0.05 Å for bond lengths and 2-3° for bond angles [30] [37].

Basis set selection is crucial for accurate predictions. For cobalt complexes, effective core potentials or all-electron basis sets of triple-zeta quality are typically required [35] [38]. The inclusion of polarization functions is essential for describing the metal-ligand bonding accurately [39] [40].

Hybrid functionals like B3LYP generally provide the best balance of accuracy and computational efficiency for cobalt(II) complexes [35] [38]. These functionals include a portion of exact Hartree-Fock exchange, which is important for describing the electronic structure of transition metal complexes [38] [41].

Multireference methods such as CASSCF and CASPT2 can provide more accurate descriptions of the electronic structure, particularly for cases where single-reference methods fail [35] [38]. However, these methods are computationally expensive and are typically reserved for benchmark studies or cases where DFT fails [35] [41].

Machine learning approaches are increasingly being used to predict the properties of coordination compounds [42] [43]. These methods can rapidly screen large numbers of potential structures and predict properties without the need for expensive quantum mechanical calculations [42] [35].

Predictive models based on structural databases and regression analysis can provide quick estimates of bond lengths and angles based on ligand properties [43] [44]. These models are particularly useful for rapid screening of potential synthetic targets [42] [43].

| Method | Accuracy | Computational Cost | Applicability |

|---|---|---|---|

| DFT (B3LYP) | Very High | Moderate | General use |

| DFT (PBE) | High | Low | Large systems |

| CASSCF/CASPT2 | Excellent | Very High | Benchmark studies |

| Machine Learning | Variable | Very Low | Rapid screening |

| Force Fields | Moderate | Very Low | Conformational studies |

Validation studies comparing theoretical predictions with experimental structures demonstrate the reliability of modern computational methods [30] [37]. For dichlorobis(triphenylphosphine)cobalt(II), DFT calculations reproduce the experimental bond lengths within 0.03 Å and bond angles within 2° [30] [37].